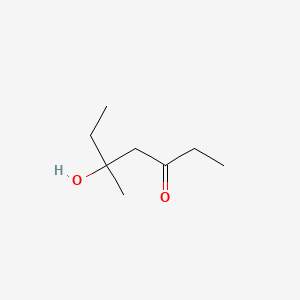

5-Hydroxy-5-methylheptan-3-one

Overview

Description

5-Hydroxy-5-methylheptan-3-one (HMHP) is a ketone that is commonly used in the food and fragrance industry. It is a colorless liquid with a fruity odor and is found naturally in some fruits and vegetables. HMHP has been the subject of scientific research due to its potential health benefits and its ability to enhance the flavor and aroma of food products.

Scientific Research Applications

5-HT3 Receptor Pharmacology : 5-Hydroxy-5-methylheptan-3-one has been significant in the development of 5-HT3 receptor antagonists. These antagonists have revolutionized the treatment of nausea and vomiting. The detailed molecular structures of closely related proteins have helped in understanding the interactions of these ligands with the receptor, potentially useful in clinical and veterinary research (Thompson, 2013).

Molecular Biology of 5-HT Receptors : The study of serotonin receptors, including the role of 5-Hydroxy-5-methylheptan-3-one, has been essential in identifying various subtypes of these receptors. This knowledge is crucial for understanding the selective action of agonists and antagonists, which can lead to targeted therapeutic applications (Boess & Martin, 1994).

Excitation of Neuronal Terminals : Research suggests that 5-Hydroxy-5-methylheptan-3-one can excite the terminals of certain neurons in the gastrointestinal tract, which is thought to play a role in sensory transduction processes. This understanding can lead to novel treatments for gastrointestinal disorders (Bertrand et al., 2000).

Ligand-Receptor Interactions Study : Using fluorescence correlation spectroscopy, researchers have studied the binding constants and stoichiometry of the 5-HT type 3 receptors, with findings applicable in biochemistry and pharmacology (Wohland et al., 1999).

Serotonin Receptors in Human Coronary Arteries : The compound has been useful in identifying the 5-HT receptor subtypes responsible for mediating responses in human coronary arteries. This information is significant in cardiovascular research and potential treatments for heart diseases (Nilsson et al., 1999).

Kinetic Modeling in Combustion Chemistry : 5-Hydroxy-5-methylheptan-3-one, along with similar compounds, has been used in the study of large hydrocarbon combustion chemistry, which is crucial for improving the combustion of conventional and alternative fuels (Karsenty et al., 2012).

Serotonin Excitation in Human Submucous Plexus : This compound has been instrumental in exploring how serotonin excites human enteric neurons via 5-HT3 receptors, which is relevant in understanding functional bowel diseases (Michel et al., 2005).

Functional Mapping of 5‐Hydroxytryptamine Pathways : It has been used in the mapping of 5-HT pathways in the brain, contributing to a better understanding of the role of serotonin in various brain functions (Mcquade & Sharp, 1997).

5-HT Receptor Profile in Coronary Arteries : The compound has aided in investigating the role of 5-HT receptors in human coronary arteries, providing insights into the receptor events that mediate vascular effects of serotonin (Chester et al., 1990).

properties

IUPAC Name |

5-hydroxy-5-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(9)6-8(3,10)5-2/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUNKBOBWPIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501345 | |

| Record name | 5-Hydroxy-5-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39121-37-4 | |

| Record name | 5-Hydroxy-5-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

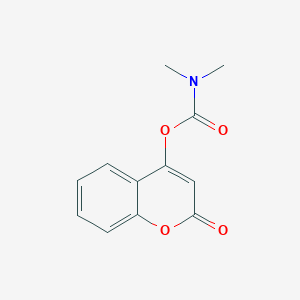

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-6-Azabicyclo[3.2.1]octane](/img/structure/B1655531.png)

![7-(4-Bromophenyl)-5-thien-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1655534.png)

![3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1655540.png)